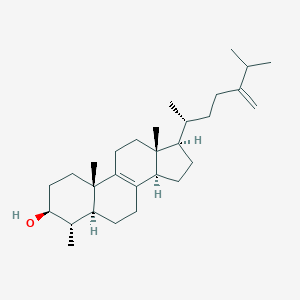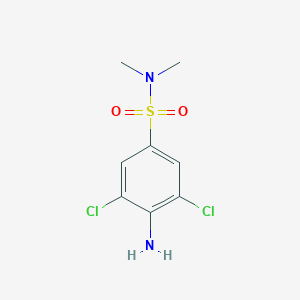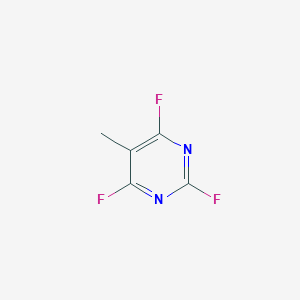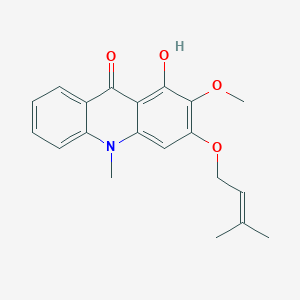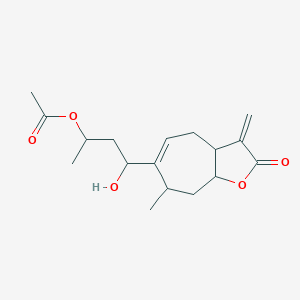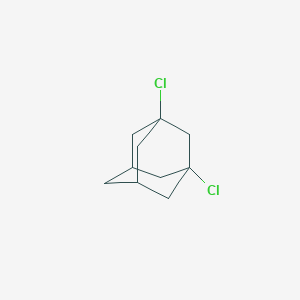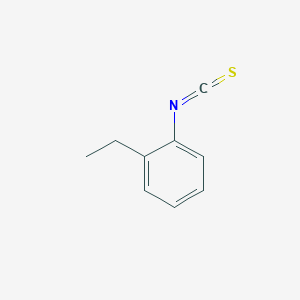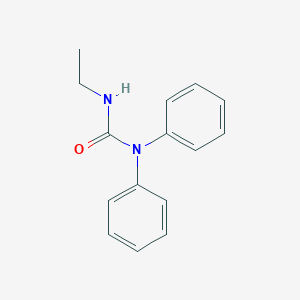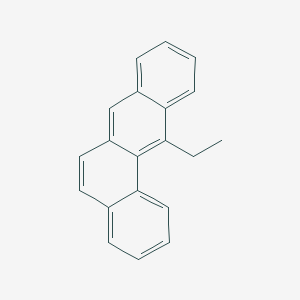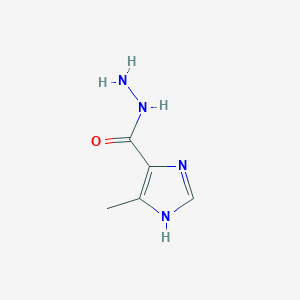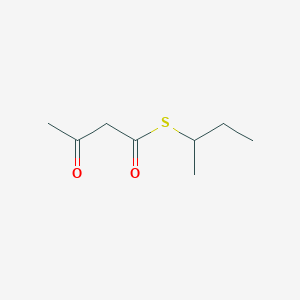
S-butan-2-yl 3-oxobutanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-butan-2-yl 3-oxobutanethioate is a chemical compound that belongs to the class of thioesters. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of S-butan-2-yl 3-oxobutanethioate is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the production of proteins. These effects make it a promising candidate for the development of new drugs and therapies.
Efectos Bioquímicos Y Fisiológicos
S-butan-2-yl 3-oxobutanethioate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infections. In addition, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-butan-2-yl 3-oxobutanethioate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are many potential future directions for research on S-butan-2-yl 3-oxobutanethioate. One area of interest is its potential as a drug delivery agent, particularly for cancer treatments. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of S-butan-2-yl 3-oxobutanethioate can be achieved through the reaction of butan-2-ol with thioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified through distillation and recrystallization. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
S-butan-2-yl 3-oxobutanethioate has a wide range of potential applications in scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a drug delivery agent and as a catalyst for organic reactions.
Propiedades
Número CAS |
15780-64-0 |
|---|---|
Nombre del producto |
S-butan-2-yl 3-oxobutanethioate |
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
S-butan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |
Clave InChI |
JMBSREPHERKYJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)CC(=O)C |
SMILES canónico |
CCC(C)SC(=O)CC(=O)C |
Sinónimos |
3-Oxobutanethioic acid S-sec-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



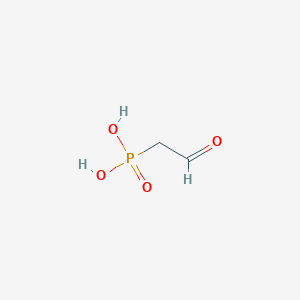
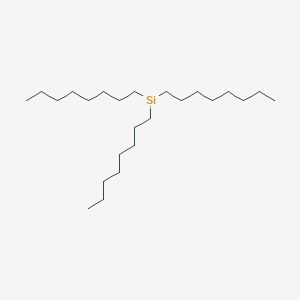
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
